1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid and a ketone functional group.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Pyrazole Derivatives: The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, leading to unique pyrazole derivatives, has been described. These derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, serve as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
- Synthesis of Oxazine Derivatives: A series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones were synthesized via lactonization of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. These products were characterized by various spectroscopic methods and confirmed by X-ray crystal analysis (Zheng, Zhao, & Liu, 2012).
Metal Complexes and Coordination
- Formation of Metal Complexes: Novel complexes have been prepared with 1,3-dimethylpyrazole-5-carboxylic acid, exhibiting monodentate coordination to metal ions like Cu and Co. The structures of these complexes were determined by single-crystal X-ray diffraction (Jacimovic et al., 2015).
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis of Derivatives: The spectral analysis of 1,3,5-triaryl-2-pyrazolines, derived from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazaine, revealed fluorescence properties in the visible spectrum, specifically in the blue region when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).
Chemical Transformations and Functionalization
- Heterocyclic Rearrangements: The transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through rearrangement by the action of aqueous KOH was observed. This process demonstrated the versatility in chemical transformations of related compounds (Potkin et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in metabolic pathways, it could potentially affect the synthesis or breakdown of certain metabolites . .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .
Result of Action
Based on its potential targets and mode of action, it could potentially lead to changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the ketone functionality, followed by hydrolysis to yield the carboxylic acid group
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRWRXHYUYNACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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